N-(3-cyanothiophen-2-yl)oxolane-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)oxolane-2-carboxamide typically involves the reaction of 3-cyanothiophene with oxolane-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability . The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)oxolane-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(3-cyanothiophen-2-yl)oxolane-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its bioactivity may be attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)oxolane-2-carboxamide: Unique due to its combination of a thiophene ring, cyano group, and oxolane ring.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents, such as 3-cyanothiophene.
Oxolane derivatives: Compounds with oxolane rings but different functional groups, such as oxolane-2-carboxylic acid.
Uniqueness
This compound stands out due to its specific structural features, which confer unique chemical and biological properties . Its combination of a thiophene ring with a cyano group and an oxolane ring makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C10H10N2O2S |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
N-(3-cyanothiophen-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C10H10N2O2S/c11-6-7-3-5-15-10(7)12-9(13)8-2-1-4-14-8/h3,5,8H,1-2,4H2,(H,12,13) |
InChI Key |
QHVZOBVASNRHRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=C(C=CS2)C#N |
Origin of Product |
United States |
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